纳沃西莫德
描述
IDO1 is an enzyme that catalyzes the oxidation of L-tryptophan to kynurenine, a pathway that plays a pivotal role in immune suppression and tumor immune escape . Navoximod has been extensively studied for its potential in cancer immunotherapy, aiming to restore T-cell function and enhance anti-tumor immunity .
科学研究应用
Navoximod has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Navoximod is used as a model compound to study the synthesis and reactions of IDO1 inhibitors.
Biology: In biological research, Navoximod is used to investigate the role of IDO1 in immune regulation and tumor biology.
Medicine: Navoximod is being explored as a potential therapeutic agent in cancer immunotherapy. .
Industry: In the pharmaceutical industry, Navoximod is being developed as a drug candidate for cancer treatment.
作用机制
生化分析
Biochemical Properties
Navoximod interacts with the IDO1 enzyme, which plays a pivotal role in the kynurenine pathway of tryptophan metabolism . The interaction between Navoximod and IDO1 results in the inhibition of IDO1’s enzymatic activity, thereby reducing the production of kynurenine, a metabolite known to suppress T-cell function .
Cellular Effects
Navoximod has been shown to influence various types of cells and cellular processes. By inhibiting IDO1, Navoximod increases tryptophan levels, restores the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes, and causes a reduction in tumor-associated regulatory T-cells (Tregs) . This modulation of the immune response can potentially enhance the body’s ability to fight against cancer .
Molecular Mechanism
Navoximod exerts its effects at the molecular level primarily through its interaction with the IDO1 enzyme. It inhibits IDO1, leading to a decrease in kynurenine levels in tumor cells . This inhibition of IDO1 can empower the efficacy of cytotoxic chemotherapy, radiotherapy, and immune checkpoint therapy without increasing their side effects .
Temporal Effects in Laboratory Settings
In a Phase I study, Navoximod demonstrated a linear pharmacokinetic profile, and plasma kynurenine generally decreased with increasing doses of Navoximod . The most common treatment-related adverse events were fatigue, rash, and chromaturia .
Dosage Effects in Animal Models
In mice models, the maximum concentration of Navoximod increased by a factor of 2–4 in the range of 143–1147 μM/kg, and observed daily exposure of Navoximod also increased 2 and threefold at 287 and 143 μM/kg, respectively .
Metabolic Pathways
Navoximod is involved in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1, Navoximod reduces the conversion of tryptophan to kynurenine . Glucuronidation is the principal metabolic pathway of Navoximod .
Transport and Distribution
Navoximod is orally bioavailable with a favorable pharmacokinetic profile . After oral administration, Navoximod reduced plasma and tissue kynurenine concentrations by approximately 50% .
Subcellular Localization
Navoximod, as a small molecule, can freely diffuse across the cell membrane and exert its effects within the cell. It primarily interacts with the IDO1 enzyme, which is a cytosolic enzyme . Therefore, the subcellular localization of Navoximod is likely to be within the cytosol where it can interact with IDO1.
准备方法
纳沃西莫德通过一系列化学反应合成,涉及关键中间体的形成。 其合成中的一个关键步骤是前体的结晶诱导非对映异构体转化 (CIDT) . 该过程涉及使用 L-二苯甲酰酒石酸形成非对映异构体盐,有利于所需对映异构体的优先结晶 . 合成路线还包括溶液相外消旋化和非对映异构体盐形成,以分离所需的 (S)-1 对映异构体 .
纳沃西莫德的工业生产方法涉及优化反应条件,以实现高产率和高纯度。 该过程通常包括冷却反应混合物、添加 N,N-二异丙基胺和正丁基锂等试剂,以及控制温度和手性拆分剂的当量 .
化学反应分析
纳沃西莫德会经历各种化学反应,包括:
氧化: 纳沃西莫德可以在特定条件下氧化,形成不同的氧化产物。
还原: 还原反应可用于修饰纳沃西莫德中的官能团。
取代: 纳沃西莫德可以发生取代反应,其中官能团被其他基团取代。
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
4. 科研应用
纳沃西莫德具有广泛的科研应用,特别是在化学、生物学、医学和工业领域:
相似化合物的比较
纳沃西莫德属于一类 IDO1 抑制剂,其中包括其他化合物,如吲哚西莫德和依帕卡他 . 与这些化合物相比,纳沃西莫德表现出非竞争性抑制动力学,并具有独特的药代动力学特征 . 虽然吲哚西莫德和依帕卡他对 IDO1 表现出更高的特异性,但纳沃西莫德更广泛的活性特征在某些治疗环境中可能具有优势 .
类似化合物包括:
吲哚西莫德: 另一种具有不同抑制动力学的 IDO1 抑制剂。
依帕卡他: 一种具有竞争性抑制动力学的高特异性 IDO1 抑制剂.
基于 PROTAC 的 IDO1 降解剂: 新兴化合物,靶向 IDO1 降解.
纳沃西莫德独特的特性和广泛的活性特征使其成为癌症免疫治疗中进一步开发的有希望的候选药物。
属性
IUPAC Name |
4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGACXVRLDHEXKY-LHPNLFKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402837-78-8 | |
Record name | Navoximod [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402837788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Navoximod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15439 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NAVOXIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926SHL95NC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。